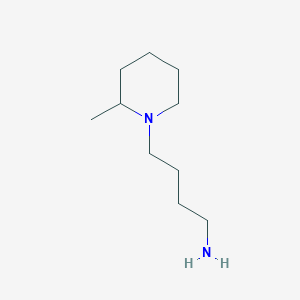

4-(2-Methylpiperidin-1-yl)butan-1-amine

Description

Contextualization of the Piperidine-Butane-Amine Scaffold in Chemical Research

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. rndsystems.comnih.gov Its saturated, six-membered heterocyclic structure allows for conformational flexibility and the introduction of various substituents, making it a versatile scaffold in drug design. tocris.com The presence of a nitrogen atom within the ring imparts basicity and the potential for hydrogen bonding, which are crucial for molecular interactions with biological targets. tocris.com

The butane-amine linker serves as a flexible spacer between the piperidine ring and the terminal primary amine. The length and flexibility of this linker can be critical in determining the molecule's ability to bind to specific receptors or enzymes. The primary amine group itself is a key functional group, offering a site for further chemical modification or direct interaction with biological systems.

The combination of these structural features in the piperidine-butane-amine scaffold suggests its potential utility in the development of novel compounds with a range of pharmacological activities.

Below is a table summarizing the key chemical identifiers for 4-(2-Methylpiperidin-1-yl)butan-1-amine.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 135332-77-7 |

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

| Canonical SMILES | CC1CCCCN1CCCCN |

| InChI Key | FJNFRGONJYTZEF-UHFFFAOYSA-N |

Overview of Foundational Research Directions for this compound

Given the structural characteristics of this compound, several foundational research directions can be envisioned. These are largely extrapolated from studies on analogous compounds containing the piperidine-butane-amine scaffold.

Medicinal Chemistry and Drug Discovery: A primary area of investigation would be the synthesis and evaluation of derivatives of this compound for various therapeutic targets. The piperidine nitrogen and the primary amine offer two distinct points for chemical modification, allowing for the creation of a library of analogs with diverse properties.

Coordination Chemistry and Catalysis: The diamine nature of the molecule makes it a potential ligand for metal ions. Research in this area could explore the synthesis and characterization of metal complexes of this compound and their potential applications in catalysis.

Materials Science: Diamines are often used as building blocks in the synthesis of polymers and other materials. The incorporation of the 2-methylpiperidine (B94953) moiety could impart specific properties to these materials, such as altered solubility, thermal stability, or basicity.

Scope and Objectives of Academic Investigations

Academic investigations into this compound would likely focus on a few key areas:

Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to produce the compound and its derivatives would be a fundamental objective. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm the structure and stereochemistry of the synthesized molecules.

Pharmacological Profiling: A significant portion of research would likely be dedicated to exploring the biological activities of this compound and its analogs. This would involve in vitro screening against a panel of biological targets, followed by in vivo studies for promising candidates. The specific targets would be guided by the known activities of structurally related piperidine derivatives, which span a wide range of therapeutic areas including neurological disorders, infectious diseases, and cancer.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the chemical structure affect the biological activity would be a crucial objective. This would involve synthesizing a series of analogs with variations in the substituents on the piperidine ring, the length of the alkyl chain, and modifications to the primary amine. The data from these studies would provide valuable insights for the rational design of more potent and selective compounds.

The following table outlines potential research findings that could emerge from such investigations, based on the known properties of the piperidine-butane-amine scaffold.

| Research Area | Potential Findings |

| Medicinal Chemistry | Identification of derivatives with significant activity against specific enzymes or receptors. |

| Coordination Chemistry | Characterization of novel metal complexes with interesting catalytic or material properties. |

| Pharmacology | Discovery of lead compounds for the development of new drugs for various diseases. |

| Synthetic Chemistry | Development of new synthetic methodologies for the construction of substituted piperidines. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10-6-2-4-8-12(10)9-5-3-7-11/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZRDDRSXVZQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900717-39-7 | |

| Record name | 4-(2-methylpiperidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(2-Methylpiperidin-1-yl)butan-1-amine

The assembly of this compound relies on well-established reactions that are staples in the synthesis of amines. These pathways include reductive amination, nucleophilic substitution, and rearrangement reactions, each offering distinct advantages in terms of starting material availability, reaction efficiency, and control over by-product formation.

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. wikipedia.orgorganicreactions.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. ics-ir.org For the synthesis of this compound, a logical approach involves the reaction of 2-methylpiperidine (B94953) with a suitable four-carbon carbonyl compound bearing a protected or masked primary amine.

A plausible starting material would be a derivative of 4-aminobutanal, where the aldehyde undergoes condensation with the secondary amine (2-methylpiperidine) to form an iminium ion. This intermediate is not isolated but is immediately reduced by a hydride agent present in the reaction mixture. Mild reducing agents are preferred to avoid the reduction of the starting aldehyde.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Effective at slightly acidic pH, which favors iminium ion formation. Highly toxic due to potential cyanide release. ics-ir.org |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Milder and less toxic than NaBH3CN. Does not require strict pH control and is effective for a wide range of substrates. ics-ir.org |

The reaction proceeds via the nucleophilic attack of the 2-methylpiperidine nitrogen on the carbonyl carbon of the butanal derivative, followed by dehydration to form the iminium ion. A subsequent hydride transfer from the reducing agent to the iminium carbon yields the tertiary amine product.

Nucleophilic substitution (SN2) reactions provide a direct route for forming the C-N bond between the piperidine (B6355638) ring and the butyl chain. This strategy typically involves the reaction of 2-methylpiperidine, acting as the nucleophile, with a four-carbon electrophile that has a suitable leaving group at one end and a protected primary amine at the other.

A representative electrophile would be N-(4-bromobutyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing it from competing with the piperidine as a nucleophile. The reaction proceeds as follows:

Alkylation: 2-Methylpiperidine attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a C-N bond. This step yields N-[4-(2-methylpiperidin-1-yl)butyl]phthalimide.

Deprotection: The phthalimide group is subsequently removed, typically by hydrazinolysis (using hydrazine) or acid hydrolysis, to liberate the free primary amine and afford the final product, this compound.

A significant challenge in using alkyl halides with unprotected amines is the potential for over-alkylation, where the newly formed amine product reacts further with the electrophile. youtube.comyoutube.com However, by starting with a secondary amine (2-methylpiperidine) and an electrophile with a protected primary amine, this pathway ensures the selective formation of the desired tertiary amine center.

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orglibretexts.org This reaction proceeds through an acyl azide and an isocyanate intermediate. organic-chemistry.orgrsc.org To apply this method to the synthesis of this compound, a precursor carboxylic acid, specifically 5-(2-methylpiperidin-1-yl)pentanoic acid, would be required.

The synthetic sequence would be:

Acyl Azide Formation: The carboxylic acid is first converted to an acyl chloride or activated ester, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide.

Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N2) to form an isocyanate intermediate. This rearrangement occurs with complete retention of the configuration of the migrating alkyl group. wikipedia.org

Hydrolysis: The isocyanate is then hydrolyzed with water or aqueous acid to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine, this compound. organic-chemistry.org

This method is particularly valuable due to its tolerance for a wide variety of functional groups and its mild reaction conditions. rsc.orgscispace.com

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde), and an organoboron reagent (typically a vinyl- or arylboronic acid). organic-chemistry.orgresearchgate.net This reaction is an excellent tool for generating a diverse range of substituted amines and their derivatives, such as α-amino acids. organic-chemistry.orgnuph.edu.ua

While not a direct route to this compound, the Petasis reaction is highly suitable for creating structural analogues. For instance, reacting 2-methylpiperidine, glyoxylic acid, and a vinylboronic acid would produce an α-substituted amino acid with the 2-methylpiperidine moiety. The reaction is lauded for its operational simplicity and the ability to construct complex molecules in a single step. semanticscholar.org The versatility of the boronic acid component allows for the introduction of various substituents, making it a key strategy in medicinal chemistry for creating libraries of related compounds. nih.gov

Development and Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. researchgate.netrsc.orgresearchgate.net For a molecule like this compound, the reductive amination and nucleophilic substitution pathways are often the most amenable to scale-up.

The choice of solvent and catalyst can dramatically influence reaction rate, yield, and purity.

Solvent Effects: In reductive amination, the solvent must facilitate both the formation of the iminium intermediate and the reduction step. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices, particularly with borohydride reagents. In nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can accelerate the SN2 reaction by solvating the cation while leaving the nucleophile relatively free.

Catalysis: Acid catalysis is often employed in reductive amination to accelerate the dehydration of the hemiaminal intermediate to the iminium ion. For catalytic hydrogenation, the choice of metal catalyst (e.g., palladium, platinum, nickel) and support (e.g., carbon) is critical. The catalyst's activity and selectivity can be fine-tuned to maximize the yield of the desired amine while minimizing side reactions. In nucleophilic substitution reactions involving alkyl halides, phase-transfer catalysts can be used to enhance reaction rates when dealing with reactants in different phases.

Illustrative Solvent Effects on a Hypothetical SN2 Reaction:

| Solvent | Dielectric Constant (ε) | Reaction Rate | Rationale |

|---|---|---|---|

| Hexane | 1.9 | Very Slow | Nonpolar; poor solvation of charged intermediates. |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Polar aprotic; provides some stabilization of the transition state. |

| Acetonitrile | 37.5 | Fast | Polar aprotic; effectively solvates the counter-ion, enhancing nucleophilicity. |

Optimization studies would systematically evaluate these parameters—including temperature, reactant concentration, and reaction time—to identify the most robust and efficient conditions for large-scale production.

Temperature and Pressure Control

The synthesis of piperidine derivatives, including this compound, involves reaction steps where temperature and pressure are critical parameters for controlling reaction rate, yield, and selectivity. The specific conditions are highly dependent on the chosen synthetic route, such as reductive amination, N-alkylation, or cyclization strategies.

For instance, in the synthesis of N-substituted piperidines via reductive amination of a piperidone with an appropriate amine, temperature control is crucial. These reactions, often employing hydrides like sodium triacetoxyborohydride, are typically conducted at ambient or slightly below ambient temperatures to manage the exothermic nature of the reduction and prevent side reactions. mdpi.com Similarly, catalytic hydrogenation, another common reduction method, requires careful management of both temperature and hydrogen pressure. Hydrogenation of aromatic precursors like pyridines to form piperidines is often performed at elevated temperatures (e.g., 80 °C) and pressures (e.g., 5 atm H₂) using catalysts such as Rhodium on carbon (Rh/C). organic-chemistry.org

In reactions involving the formation of the piperidine ring itself, such as intramolecular cyclization, temperature can influence diastereoselectivity. The precise temperature profile may be optimized to favor the formation of a specific stereoisomer. For reactions conducted under microwave irradiation, a technique used for the rapid synthesis of nitrogen-containing heterocycles, both temperature and pressure can rise significantly in the sealed reaction vessel, accelerating the reaction rate. organic-chemistry.org

The table below summarizes typical temperature and pressure conditions for key reactions relevant to the synthesis of substituted piperidines.

| Reaction Type | Reagents/Catalyst | Typical Temperature (°C) | Typical Pressure | Source |

| Reductive Amination | Sodium Triacetoxyborohydride | Room Temperature | Atmospheric | mdpi.com |

| Catalytic Hydrogenation | Rh/C, H₂ | 80 | 5 atm | organic-chemistry.org |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 75-85 | Atmospheric | pharmainfo.in |

| Aza-Prins Cyclization | AlCl₃, Carbonyl compound | Room Temperature | Atmospheric | organic-chemistry.org |

Purification Techniques for Synthesized Products

The isolation and purification of the target compound, this compound, and its intermediates are essential to remove unreacted starting materials, reagents, catalysts, and by-products. The choice of purification method depends on the physicochemical properties of the product, such as its polarity, volatility, and stability.

Column Chromatography is a widely used technique for purifying piperidine derivatives. chemrevlett.com This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase (a solvent or solvent mixture) passes through it. For amine-containing compounds, it is common to use a solvent system containing a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to prevent the product from tailing on the acidic silica gel. mdpi.com For example, a mixture of ethyl acetate and hexane is often employed. chemrevlett.com

Crystallization and Recrystallization are effective for purifying solid products. chemrevlett.com This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound selectively crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Solvent mixtures, such as benzene-petroleum ether or methanol-ethyl acetate, are often used to achieve the desired solubility profile. chemrevlett.com

Distillation can be used for volatile liquid products. If this compound or its precursors are liquids with sufficient thermal stability, vacuum distillation can be employed to purify them based on differences in boiling points.

Acid-Base Extraction is a useful workup technique to separate basic amine products from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic amine will be protonated and move to the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer can then be basified, and the purified amine product can be extracted back into an organic solvent. pharmainfo.in

The following table outlines common purification techniques used for piperidine derivatives.

| Purification Technique | Principle of Separation | Typical Application | Source |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of products with different polarities | mdpi.comchemrevlett.com |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds | chemrevlett.com |

| Distillation | Difference in boiling points | Purification of volatile liquid compounds | pharmainfo.in |

| Acid-Base Extraction | Difference in acid-base properties | Separation of basic amines from neutral/acidic impurities | pharmainfo.in |

Stereoselective Synthesis of Enantiomeric Forms of this compound

The presence of a stereocenter at the C2 position of the piperidine ring in this compound means the compound can exist as a pair of enantiomers, (R)- and (S)-. Stereoselective synthesis aims to produce a single enantiomer in high purity, which is often crucial for pharmacological applications.

Several strategies can be employed for the enantioselective synthesis of 2-substituted piperidines. One approach involves the use of a chiral auxiliary . A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, gold-catalyzed cyclization reactions have been developed for the synthesis of piperidine derivatives. nih.gov While not directly applied to the target molecule in the cited literature, these methods demonstrate the potential for metal-catalyzed asymmetric reactions to construct the chiral piperidine ring.

A chiral pool synthesis approach starts from an enantiomerically pure starting material that already contains the required stereocenter. For instance, a naturally occurring chiral amine could be used as a precursor to construct the piperidine ring while retaining the initial stereochemistry.

Furthermore, diastereoselective reactions can be employed. For example, the radical cyclization of specific acyclic precursors can lead to the formation of disubstituted piperidines with good diastereoselectivity. organic-chemistry.org If a chiral center is already present in the starting material, this can influence the stereochemical outcome of the cyclization.

Finally, if a racemic mixture is synthesized, chiral resolution can be performed. This involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These salts often have different solubilities and can be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Synthetic Routes to Structurally Related Piperidine and Butylamine (B146782) Analogues

The synthesis of analogues of this compound can be achieved by modifying either the piperidine ring or the butylamine side chain. These modifications are valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Piperidine Ring Analogues:

Varying Ring Substituents: The methyl group at the 2-position can be replaced with other alkyl or aryl groups. This can be achieved by starting with different substituted pyridines or by employing cyclization strategies that allow for the introduction of various substituents. organic-chemistry.org For example, an aza-Prins cyclization allows for the synthesis of trans-2-substituted-4-halopiperidines, which can be further modified. organic-chemistry.org

Positional Isomers: The substituent can be moved to other positions on the piperidine ring (e.g., 3-methyl or 4-methyl). The synthesis of these isomers would require different starting materials, such as 3- or 4-methylpyridine, which could then be hydrogenated and N-alkylated.

Ring Modification: The piperidine ring itself can be altered. For instance, N-acylation with various acyl chlorides can produce N-acyl piperidine analogues. chemrevlett.com Furthermore, the core piperidine structure can be part of a bicyclic system, which can be synthesized via intramolecular cycloaddition reactions. nih.gov

Butylamine Side-Chain Analogues:

Chain Length Variation: The length of the alkylamine chain can be shortened or lengthened. This is typically achieved by using different ω-haloalkylamine precursors or their equivalents in the N-alkylation step of the 2-methylpiperidine. For example, using 1,3-dibromopropane or 1,5-dibromopentane in a reaction sequence could lead to propylamine or pentylamine analogues, respectively. semanticscholar.org

Functional Group Modification: The terminal primary amine can be converted to other functional groups. For instance, it can be acylated to form amides, or reductively aminated with aldehydes or ketones to yield secondary or tertiary amines. mdpi.com

Isomeric Side Chains: The point of attachment of the side chain to the piperidine nitrogen can be varied, or the amine functionality can be moved to a different position on the butyl chain, creating isomers like 4-(2-methylpiperidin-1-yl)butan-2-amine. chemicalbook.com

A general approach to synthesizing a library of analogues involves a modular synthesis where the piperidine core and the side chain are prepared separately and then joined in a final step, for example, via reductive amination of a piperidone with a diverse set of amines. mdpi.comnih.gov

Chemical Reactivity and Derivatization Strategies

Chemical Reactions of the Primary Amine Functionality

The primary amine group is the more reactive of the two nitrogen centers and serves as a key handle for various chemical modifications. Its exposed position and the presence of two hydrogen atoms make it susceptible to a variety of reactions.

The primary amine of 4-(2-methylpiperidin-1-yl)butan-1-amine can undergo oxidation to yield either amides or nitriles, depending on the reaction conditions and the oxidizing agent employed. Direct aerobic oxidation of the α-methylene group in primary amines can lead to the formation of amides. rsc.org Homogeneous catalysts, such as certain ruthenium complexes, can facilitate the oxidation of primary amines to amides or nitriles using environmentally friendly oxidants like oxygen. rsc.org The selective synthesis of amides or nitriles from the same starting amine can sometimes be controlled by the presence or absence of dehydrating agents. rsc.org

The conversion of primary amines to nitriles can also be achieved through various oxidative dehydrogenation (ODH) methods. researchgate.net This transformation is a valuable synthetic route and can be accomplished using transition-metal catalysis, photoactivation, or nitroxyl radical-mediated systems. researchgate.net For instance, ruthenium-catalyzed dehydrogenative oxidation of primary amines can produce nitriles with hydrogen gas as the only byproduct. organic-chemistry.org Other reagents, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, have been shown to oxidize primary amines to nitriles under mild conditions. researchgate.net

Table 1: Oxidation Reactions of the Primary Amine

| Reaction Type | Reagent/Catalyst | Expected Product |

|---|---|---|

| Oxidation to Amide | RuHCl(CO)(PPh₃)₃, O₂ | 4-(2-Methylpiperidin-1-yl)butanamide |

| Oxidation to Nitrile | Ruthenium/Alumina, O₂ | 4-(2-Methylpiperidin-1-yl)butanenitrile |

| Oxidation to Nitrile | Trichloroisocyanuric acid (TCCA), TEMPO | 4-(2-Methylpiperidin-1-yl)butanenitrile |

| Oxidation to Nitrile | Dess-Martin Periodinane (DMP) | 4-(2-Methylpiperidin-1-yl)butanenitrile |

The primary amine of this compound can be converted to secondary or tertiary amines through a process known as reductive amination. chemistrysteps.comstackexchange.com This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in the same pot to the corresponding secondary amine. chemistrysteps.commasterorganicchemistry.com The use of a primary amine in reductive amination will result in a secondary amine, which can potentially undergo a second reductive amination to yield a tertiary amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting carbonyl compound. chemistrysteps.commasterorganicchemistry.com This method is a highly controlled way to form new carbon-nitrogen bonds and avoids the over-alkylation issues often associated with direct alkylation of amines with alkyl halides. stackexchange.commasterorganicchemistry.com By reacting this compound with different aldehydes or ketones, a diverse library of secondary and tertiary amine derivatives can be synthesized. cengage.com.au

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-4-(2-methylpiperidin-1-yl)butan-1-amine (Secondary Amine) |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-4-(2-methylpiperidin-1-yl)butan-1-amine (Secondary Amine) |

| Benzaldehyde | H₂/Ni | N-Benzyl-4-(2-methylpiperidin-1-yl)butan-1-amine (Secondary Amine) |

| Formaldehyde (excess) | NaBH₃CN | N,N-Dimethyl-4-(2-methylpiperidin-1-yl)butan-1-amine (Tertiary Amine) |

The primary amine functionality of this compound readily undergoes nucleophilic acyl substitution with various carboxylic acid derivatives to form stable amide bonds. jove.com This reaction, also known as acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride, acid anhydride, or ester. jove.comjove.compearson.com The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group to form the amide. jove.comjove.com

Two equivalents of the amine are generally required for this reaction; one acts as the nucleophile, and the second acts as a base to neutralize the proton generated during the reaction. jove.comjove.com Alternatively, an external non-nucleophilic base like pyridine (B92270) or triethylamine can be used if the amine is valuable. jove.com This reaction is highly efficient and is a fundamental method for synthesizing a wide array of amide derivatives from this compound.

Table 3: Amide Formation via Nucleophilic Acyl Substitution

| Acylating Agent | Base (if needed) | Expected Product |

|---|---|---|

| Acetyl Chloride | Pyridine | N-(4-(2-Methylpiperidin-1-yl)butyl)acetamide |

| Acetic Anhydride | Triethylamine | N-(4-(2-Methylpiperidin-1-yl)butyl)acetamide |

| Benzoyl Chloride | Excess Amine | N-(4-(2-Methylpiperidin-1-yl)butyl)benzamide |

| Ethyl Acetate | None (heat may be required) | N-(4-(2-Methylpiperidin-1-yl)butyl)acetamide |

Reactions Involving the Tertiary Amine within the Piperidine (B6355638) Ring

The tertiary amine within the 2-methylpiperidine (B94953) ring of this compound exhibits its own characteristic reactivity. Unlike the primary amine, it lacks protons on the nitrogen atom and therefore cannot form amides or imines in the same manner. pearson.comlibretexts.org However, the lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

One common reaction of tertiary amines is the formation of N-oxides upon treatment with oxidizing agents such as hydrogen peroxide or peroxy acids. These N-oxides are versatile intermediates in organic synthesis. Furthermore, the tertiary amine can be quaternized by reaction with alkyl halides to form quaternary ammonium salts.

The piperidine ring itself is a saturated heterocycle and is generally stable. wikipedia.org However, reactions can occur at the α-carbon atoms adjacent to the nitrogen. For instance, selective functionalization at the α-position of N-alkyl piperidines can be achieved through the formation of endo-iminium ions from the corresponding tertiary amine N-oxides. acs.org The presence of the methyl group at the 2-position of the piperidine ring in this compound introduces steric hindrance, which may influence the accessibility of the nitrogen's lone pair and the reactivity of the adjacent α-carbons.

Derivatization for Bioconjugation and Material Science Applications

The presence of a reactive primary amine makes this compound a valuable molecule for derivatization in the fields of bioconjugation and material science. The primary amine serves as a convenient point of attachment for conjugating the molecule to biomolecules, polymers, or surfaces.

The primary amine of this compound can be covalently linked to other molecules or materials through a variety of chemical reactions. In bioconjugation, primary amines are often targeted for labeling or cross-linking proteins and other biomolecules. Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to form stable amide bonds with primary amines under mild aqueous conditions.

Similarly, in material science, the primary amine can be used to functionalize surfaces. For example, primary alkylamines have been shown to spontaneously attach to carbon-based materials and metallic surfaces. researchgate.net This allows for the modification of the surface properties of materials, such as introducing hydrophobicity or providing a site for further chemical reactions. The derivatization of primary amines with fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) is also a common strategy for enabling sensitive detection in bioanalytical analyses. nih.gov

Table 4: Derivatization Reactions for Covalent Attachment

| Application | Derivatizing Agent | Linkage Formed |

|---|---|---|

| Bioconjugation | N-Hydroxysuccinimide (NHS) ester of a dye | Amide |

| Material Science | Surface with carboxylic acid groups (activated) | Amide |

| Bioanalysis | Naphthalene-2,3-dicarboxaldehyde (NDA) | Cyanobenz[f]isoindole |

| Polymer Synthesis | Monomer with an isocyanate group | Urea |

Functionalization for Hydrogel Integration

The primary amine group of this compound serves as a key functional handle for its integration into hydrogel networks. This process typically involves the covalent grafting of the molecule onto the polymer chains that constitute the hydrogel matrix. The bifunctional nature of this compound, possessing a reactive primary amine and a non-nucleophilic tertiary amine within the piperidine ring, allows for its incorporation while preserving the tertiary amine for potential pH-responsive behavior under physiological conditions.

One common strategy for integration is through amidation reactions . This involves reacting the primary amine of this compound with carboxylic acid groups present on the hydrogel precursor polymers. To facilitate this reaction, the carboxylic acids are often activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable activated ester intermediate. This approach creates a stable amide bond linking the butanamine derivative to the hydrogel backbone.

Another prevalent method is Michael addition . In this approach, the primary amine can react with polymers containing electron-deficient double bonds, such as acrylate or maleimide functionalities. This reaction proceeds under mild conditions and results in the formation of a stable carbon-nitrogen bond, effectively tethering the molecule to the hydrogel network.

The integration of this compound into hydrogels can significantly influence their physicochemical properties. The presence of the tertiary amine from the piperidine ring can introduce a pH-sensitive character to the hydrogel. At physiological pH, this amine group can be protonated, leading to increased charge density within the hydrogel. This, in turn, can enhance the water content and swelling ratio of the hydrogel and potentially influence its mechanical properties, such as the storage modulus. Furthermore, the incorporation of such amine functionalities can enhance cellular interactions with the hydrogel scaffold, which is a desirable characteristic for applications in tissue engineering and regenerative medicine.

Table 1: Strategies for Functionalizing this compound for Hydrogel Integration

| Reaction Type | Reactants | Functional Group on Hydrogel Precursor | Linkage Formed |

| Amidation | This compound + Carboxylic acid-functionalized polymer | Carboxylic acid (-COOH) | Amide (-CONH-) |

| Michael Addition | This compound + Acrylate-functionalized polymer | Acrylate (-OOC-CH=CH₂) | Secondary amine (-NH-CH₂-CH₂-COO-) |

Strategies for Modifying the Butane Chain and Piperidine Ring System

Modification of the Butane Chain:

Direct modification of the saturated butane chain post-synthesis is generally challenging due to the lack of reactive functional groups. A more feasible approach involves the synthesis of functionalized butanamine precursors prior to their attachment to the 2-methylpiperidine ring. For instance, starting with a protected aminobutanol would allow for the introduction of ether or ester functionalities. Alternatively, using a dihaloalkane in the initial synthesis could lead to a precursor that allows for the introduction of other nucleophiles along the chain, although this would require careful control of reactivity to ensure selective substitution.

Modification of the Piperidine Ring System:

The piperidine ring offers several avenues for modification. The tertiary amine within the ring is a primary site for derivatization.

N-Alkylation and N-Acylation: The tertiary nitrogen of the piperidine ring can undergo quaternization through N-alkylation by reacting with alkyl halides. researchgate.net This would result in a permanently charged quaternary ammonium salt. The choice of the alkylating agent can introduce a variety of alkyl groups, thereby modifying the steric and electronic properties of the molecule. cdnsciencepub.com Similarly, N-acylation can be achieved, though it is less common for tertiary amines. More relevant is the modification of the secondary amine precursor, 2-methylpiperidine, before the attachment of the butane chain. Acylation of 2-methylpiperidine with an acyl chloride or anhydride would yield an N-acyl derivative. The subsequent attachment of the butanamine chain would then lead to a final compound with a modified piperidine ring.

Table 2: Potential Modifications of the Piperidine Ring

| Modification Type | Reagent | Resulting Functional Group |

| N-Alkylation (Quaternization) | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt |

| Ring Substitution (via precursor synthesis) | Substituted Pyridine (for hydrogenation) | Substituted Piperidine Ring |

Structure Activity Relationship Sar Studies

Design Principles and Pharmacophore Modeling for 4-(2-Methylpiperidin-1-yl)butan-1-amine and Analogues

The design of analogues of this compound is often guided by pharmacophore models derived from known active compounds targeting specific biological receptors, such as sigma receptors. A general pharmacophore model for sigma-1 (σ1) receptor ligands, for instance, typically consists of a central basic nitrogen atom, which is positively ionized at physiological pH, flanked by two hydrophobic regions.

The this compound structure fits this model well:

Basic Nitrogen: The primary amine of the butan-1-amine moiety serves as the key basic center.

Hydrophobic Regions: The 2-methylpiperidine (B94953) ring provides one hydrophobic domain, while the butyl chain can contribute to interactions with a second hydrophobic pocket on the receptor.

Pharmacophore models for related piperidine-based ligands often highlight the importance of the spatial arrangement of these features. The distance between the basic amine and the hydrophobic groups is a critical determinant of binding affinity and selectivity.

Table 1: General Pharmacophore Features for Piperidine-Based Receptor Ligands

| Pharmacophore Feature | Description | Corresponding Moiety in this compound |

| Basic Amine (Positive Ionizable) | A nitrogen atom capable of being protonated at physiological pH, forming a crucial ionic interaction with the receptor. | Primary amine of the butan-1-amine chain |

| Hydrophobic Group 1 | A non-polar region that interacts with a hydrophobic pocket of the receptor. | 2-Methylpiperidine ring |

| Hydrophobic Group 2 / Linker | A second non-polar region or a flexible linker that positions the other pharmacophoric elements correctly. | Butyl chain |

This table is a generalized representation based on pharmacophore models for piperidine-containing ligands targeting various receptors.

Impact of Structural Modifications on Biological Interaction Profiles

Systematic modification of the different parts of the this compound scaffold has provided valuable insights into the structural requirements for biological activity.

The piperidine (B6355638) ring is a key component for the interaction of these ligands with their biological targets. Modifications to this ring can significantly impact affinity and selectivity.

Position of the Methyl Group: The presence and position of the methyl group on the piperidine ring can influence both the steric and conformational properties of the molecule. A methyl group at the 2-position, as in the parent compound, introduces chirality and can lead to stereoselective interactions with the receptor.

Other Substituents: The introduction of other substituents on the piperidine ring can modulate lipophilicity, polarity, and the potential for additional interactions. For example, the addition of larger alkyl groups could enhance hydrophobic interactions but might also introduce steric hindrance.

Table 2: Hypothetical Impact of Substituents on the Piperidine Moiety on Receptor Affinity

| R (Substituent on Piperidine) | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |

| H | Decreased | May alter binding mode, potentially reducing affinity if hydrophobic interactions are crucial. |

| CH₃ (as in parent compound) | Baseline | Provides a balance of steric bulk and lipophilicity. |

| C₂H₅ | Increased | May enhance hydrophobic interactions, but could also lead to steric clashes. |

| Phenyl | Significantly Increased | Could introduce π-π stacking interactions, potentially increasing affinity. |

| OH | Decreased | May introduce hydrogen bonding capabilities, but could decrease affinity if the binding pocket is purely hydrophobic. |

This table presents hypothetical trends based on general SAR principles for piperidine derivatives.

The butylamine (B146782) side chain acts as a linker between the piperidine ring and the primary amine, and its length and flexibility are critical for optimal receptor binding.

Chain Length: The length of the alkyl chain determines the distance between the piperidine moiety and the basic amine. Studies on related N-substituted piperidines have shown that a specific chain length is often optimal for activity, with both shorter and longer chains leading to a decrease in affinity. An optimal linker length allows the pharmacophoric groups to adopt the ideal geometry for interaction with the receptor.

Chain Branching: The introduction of branching on the alkyl chain can restrict the conformational flexibility of the molecule. This can be advantageous if it pre-organizes the molecule in a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary binding pose.

Table 3: Influence of Alkyl Chain Length on the Biological Activity of Analogous N-Alkyl Piperidine Derivatives

| Linker Chain Length (n) in -(CH₂)n-NH₂ | Relative Biological Activity (Illustrative) |

| 2 | Moderate |

| 3 | High |

| 4 (as in parent compound) | Optimal |

| 5 | Moderate |

| 6 | Low |

This table is illustrative and based on general observations from SAR studies of similar N-alkylamine piperidine derivatives, where a 3- to 4-atom linker is often found to be optimal.

The primary amine group is a key pharmacophoric feature, and its properties significantly influence biological activity.

Amine Position: The position of the amine group on the alkyl chain is crucial. A primary amine at the terminal position is common in many biologically active compounds. Moving the amine to a secondary or tertiary position, or incorporating it into another ring system, would drastically alter the molecule's interaction profile.

Basic Character (pKa): The basicity of the amine determines its degree of protonation at physiological pH. A protonated amine can form a strong ionic bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. Altering the basicity, for example, by introducing electron-withdrawing groups nearby, can weaken this interaction and reduce activity. Studies on related piperidine derivatives have shown that higher basicity often correlates with stronger activity, up to a certain point. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional shape of this compound is a key determinant of its biological activity. The molecule's ability to adopt a low-energy conformation that is complementary to the receptor's binding site is essential for a strong interaction.

The piperidine ring typically adopts a chair conformation. The 2-methyl group can exist in either an axial or equatorial position. The preferred conformation is influenced by the nature of the substituent on the piperidine nitrogen. For N-alkylpiperidines, the equatorial position is generally favored for the alkyl group on the ring to minimize steric interactions. However, for N-acyl or N-aryl substituted 2-methylpiperidines, the axial conformation of the 2-methyl group can be favored due to the minimization of allylic strain. nih.gov

The conformation of the flexible butylamine chain is also critical. The rotational freedom around the single bonds allows the molecule to adopt various spatial arrangements. Computational studies and NMR spectroscopy can be used to determine the preferred solution-state conformations. The bioactive conformation, which is the conformation the molecule adopts when bound to the receptor, may be one of the low-energy solution conformations or a higher-energy conformer that is stabilized by the interactions with the receptor.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide detailed information about electron distribution and orbital energies, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT, one can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. For 4-(2-Methylpiperidin-1-yl)butan-1-amine, these calculations would pinpoint the most probable sites for electron transfer and predict its kinetic stability.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | 1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE in eV) | 7.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Table 1: Illustrative DFT-calculated electronic properties for this compound. These values are hypothetical and serve to demonstrate the typical output of such a study.

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors indicate varying potential: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. An ESP map for this compound would highlight the nitrogen atoms of the piperidine (B6355638) ring and the primary amine group as electron-rich areas, providing crucial information for predicting intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations of Compound Conformation and Flexibility

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. ulisboa.pt For a flexible molecule like this compound, MD simulations can reveal its conformational landscape in different environments (e.g., in aqueous solution). nih.gov These simulations track the trajectory of the molecule, providing insights into its stability, flexibility, and the predominant shapes it adopts. Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation. researchgate.net Understanding the dynamic behavior is essential for predicting how the compound might adapt its shape to fit into a biological target like a protein's active site. nih.gov

| Simulation Parameter | Typical Value/Condition |

|---|---|

| Force Field | OPLS-AA or AMBER |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

Table 2: Typical parameters for a Molecular Dynamics (MD) simulation study. Such a simulation would provide data on the conformational flexibility and stability of this compound.

Ligand-Target Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to form a stable complex. nih.govijpsjournal.com This method is central to structure-based drug design. Docking simulations would place this compound into the binding site of a selected protein target and calculate a "docking score," which estimates the binding affinity. stanford.edu The results would also detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, offering a hypothesis for its mechanism of action at the molecular level. ijpsjournal.com

| Putative Target Protein | Illustrative Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Acetylcholinesterase | -8.5 | Trp84, Tyr334 (π-π stacking), Ser122 (H-bond) |

| MAO-B | -7.9 | Tyr435 (H-bond), Ile199 (hydrophobic) |

Table 3: Hypothetical docking simulation results for this compound against potential neurological targets. The data is illustrative of the insights gained from such studies.

Virtual Screening Approaches for Identification of Novel Ligands

Virtual screening (VS) is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgmdpi.com There are two main approaches: ligand-based and structure-based screening. nvidia.com In ligand-based virtual screening, a known active molecule like this compound could be used as a template to find other compounds with similar shapes or chemical features. In structure-based screening, a library of compounds would be docked into the 3D structure of a target protein to find potential binders. nvidia.com These methods can efficiently filter enormous chemical databases to prioritize a smaller, more manageable number of candidates for experimental testing. researchgate.net

In Vitro Biological Activity and Mechanistic Explorations

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For 4-(2-methylpiperidin-1-yl)butan-1-amine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the butyl chain, and the methyl group. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. For instance, the protons on the carbon bearing the primary amine group (-CH₂NH₂) would likely appear as a triplet, and the methyl group on the piperidine ring would be a doublet.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would help to identify the types of carbon atoms present (e.g., aliphatic CH₃, CH₂, CH, and carbons adjacent to nitrogen).

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both identification and quantification.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum would offer further structural information, for example, by showing the loss of the butylamine (B146782) side chain or fragmentation of the piperidine ring.

While experimental data is scarce, predicted mass spectrometry data for this compound is available and provides theoretical mass-to-charge ratios (m/z) for different adducts. uni.luuni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 171.18558 |

| [M+Na]⁺ | 193.16752 |

| [M+K]⁺ | 209.14146 |

| [M+NH₄]⁺ | 188.21212 |

Data sourced from PubChem predictions. uni.luuni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

N-H bending: A broad absorption band for the N-H bend is expected around 1590-1650 cm⁻¹.

C-N stretching: These vibrations would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Data from similar amines like 1-butanamine and 2-methyl-1-butanamine can be used as a reference for the expected positions of these bands. nist.govnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. Since this compound lacks a chromophore that absorbs significantly in the UV-Vis range, it is not expected to show strong absorption. This technique would be of limited use for structural elucidation of this particular compound but could be used to detect impurities that do contain chromophores. The UV-Vis spectra of related piperidine compounds can be referenced for general spectral characteristics in the absence of strong chromophores. researchgate.netresearchgate.net

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating a compound from a mixture, assessing its purity, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution would be optimized to achieve good separation from any impurities.

Detection: As the compound lacks a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS) would be necessary for detection and quantification.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC.

Column: A capillary column with a polar stationary phase would be suitable for separating this amine from related impurities.

Injector and Detector: A split/splitless injector would be used to introduce the sample, and a Flame Ionization Detector (FID) would be a suitable detector due to its sensitivity to organic compounds. For structural confirmation, a mass spectrometer can be used as the detector (GC-MS). researchgate.net

Derivatization: To improve the chromatographic peak shape and thermal stability, the primary amine group can be derivatized, for example, by acylation.

The retention time of the compound under specific GC conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification.

Applications As a Chemical Scaffold and Building Block

Role as a Versatile Small Molecule Scaffold in Organic Synthesis

The piperidine (B6355638) moiety is a frequently occurring structural motif in a vast number of bioactive compounds and natural products. As such, piperidine-based structures like 4-(2-Methylpiperidin-1-yl)butan-1-amine are employed as scaffolds in the generation of molecular libraries for drug discovery. The presence of both a secondary amine within the piperidine ring (after potential N-dealkylation of a precursor) and a primary amine at the terminus of the butyl chain provides two distinct points for chemical modification. This dual functionality allows for the systematic and repetitive attachment of a variety of "building blocks," a fundamental concept in combinatorial chemistry. Through techniques like parallel synthesis, a multitude of derivatives can be generated from this single scaffold, enabling the exploration of a wide chemical space to identify compounds with desired biological activities.

The chiral center at the 2-position of the piperidine ring introduces an additional layer of complexity and potential for stereospecific interactions with biological targets. Chiral building blocks are of paramount importance in modern drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological properties. The synthesis of enantiomerically pure forms of this compound allows for its use in asymmetric synthesis, leading to the creation of complex chiral molecules with a high degree of stereochemical control. This is crucial for optimizing drug-receptor interactions and minimizing off-target effects.

The strategic use of such scaffolds is exemplified in the development of drug-like molecular libraries. For instance, the Bohlmann-Rahtz reaction has been utilized to create substituted pyridines that can be further elaborated, and piperidine-substituted nicotinic acid derivatives have been synthesized on a large scale for the generation of extensive compound libraries researchgate.net. While not directly mentioning this compound, this highlights the established role of piperidine scaffolds in creating diverse chemical libraries for high-throughput screening.

A related compound, (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine, is noted for its role as a building block in the synthesis of more complex molecules, underscoring the utility of the 2-methylpiperidine (B94953) moiety in constructing larger chemical entities smolecule.com. The bifunctional nature of this compound, with its nucleophilic amine groups, allows it to participate in a variety of chemical reactions, including nucleophilic substitution and addition, making it a versatile starting material for the synthesis of a diverse range of organic compounds.

Intermediate in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The 2-methylpiperidine butanamine structure is a key component in the synthesis of various pharmaceutical agents. Its role as an intermediate stems from its ability to be incorporated into larger molecules that exhibit a range of biological activities. The piperidine ring is a common feature in many centrally active drugs, and modifications to this core structure, including the addition of a butanamine side chain, can significantly impact a compound's pharmacological profile.

A notable example of the application of a closely related structure is in the synthesis of a novel series of CCR5 inhibitors, which are important in HIV therapy. Researchers have explored the ring-opening of piperidine and bioisosteric replacement of other moieties to develop these inhibitors researchgate.net. This demonstrates the value of the substituted piperidine scaffold in generating new therapeutic agents.

Furthermore, a derivative of the compound of interest, 2-[4-(2-methylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole, has been synthesized and evaluated for its potential as an antimicrobial agent. This highlights the utility of the 4-(2-methylpiperidin-1-yl)butanamine backbone in the development of new anti-infective drugs.

The synthesis of various amide derivatives of ibuprofen has been explored to create novel nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. This often involves reacting the carboxylic acid group of ibuprofen with various amines, and structures like this compound represent a class of reagents that could be used in such modifications mdpi.com.

While direct synthesis pathways for currently marketed drugs starting from this compound are not extensively documented in publicly available literature, the presence of the 2-methylpiperidine butanamine fragment in various patented and researched compounds underscores its importance as a precursor in pharmaceutical development. The versatility of the amine functional groups allows for their reaction with a wide range of electrophiles to form amides, ureas, sulfonamides, and other functionalities commonly found in active pharmaceutical ingredients.

| Derivative/Related Compound | Therapeutic Area/Application | Key Synthetic Step/Role |

| 2-[4-(2-methylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole | Antimicrobial | A derivative synthesized to explore new anti-infective agents. |

| (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine | Neurological Disorders | Investigated for therapeutic uses in treating neurological disorders smolecule.com. |

| Piperidine-based CCR5 inhibitors | HIV Therapy | The piperidine scaffold is modified to create potent CCR5 antagonists researchgate.net. |

Utility in the Development of Agrochemical Compounds

The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often involves the exploration of new chemical scaffolds to overcome resistance and improve efficacy. While specific research detailing the use of this compound in commercial agrochemical products is limited, the structural motifs present in this compound are relevant to the design of bioactive molecules in this field.

The piperidine ring is a component of various biologically active compounds, and its derivatives have been investigated for their potential use in crop protection. The synthesis of novel compounds for agrochemical screening often involves the use of versatile building blocks like this compound. The amine functionalities allow for the facile introduction of this fragment into a wide array of molecular structures, enabling the generation of diverse libraries of compounds for biological screening.

For instance, the development of novel herbicides can involve targeting specific plant enzymes. The design of inhibitors for these enzymes may incorporate piperidine-containing fragments to optimize binding and activity. A series of novel piperidyl carboxamides and thiocarboxamides were synthesized as potential inhibitors of the D1 protease in plants, demonstrating the utility of the piperidine scaffold in creating compounds with herbicidal potential researcher.life.

While direct evidence of this compound's application in agrochemicals is not prominent in the available literature, its potential as a building block for the synthesis of new active ingredients remains a possibility within the broader context of agrochemical research and development.

Applications in Advanced Material Science Research

In the realm of material science, amines are utilized in a variety of applications, including the synthesis of functional polymers and as corrosion inhibitors. The bifunctional nature of this compound makes it a candidate for incorporation into polymeric structures and for surface modification of materials.

Functional Polymers:

The primary and secondary amine groups in this compound can act as reactive sites for polymerization reactions. For example, they can be used as monomers or cross-linking agents in the synthesis of polyamides, polyimides, or epoxy resins. The incorporation of the 2-methylpiperidine butanamine moiety into a polymer backbone can impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Corrosion Inhibitors:

Organic compounds containing nitrogen and oxygen atoms, particularly amines, are known to be effective corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process researchgate.net. The amine groups in this compound can act as adsorption centers, with the lone pair of electrons on the nitrogen atoms interacting with the vacant d-orbitals of the metal.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Future synthetic research should prioritize the development of efficient, stereoselective, and environmentally benign routes to 4-(2-Methylpiperidin-1-yl)butan-1-amine and its derivatives. Current synthetic strategies for piperidines often rely on the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions and expensive catalysts. nih.gov A key challenge is the stereoselective synthesis of substituted piperidines. nih.gov

Novel approaches could include:

Biocatalytic Methods: Employing enzymes such as transaminases or amine dehydrogenases could offer highly enantioselective and green routes to the chiral 2-methylpiperidine (B94953) core and the final amine product. hims-biocat.eu The use of whole-cell biocatalysts, for instance, represents an advancement for the sustainable amination of alcohols. rsc.org

Catalytic Asymmetric Hydrogenation: Developing more efficient transition-metal catalysts for the asymmetric hydrogenation of corresponding unsaturated precursors would be a powerful strategy for accessing optically active amines with high atom economy. acs.org

One-Pot Multi-Component Reactions: Designing cascade reactions that form the piperidine (B6355638) ring and introduce the butylamine (B146782) side chain in a single, efficient process would significantly streamline synthesis and reduce waste. growingscience.comajchem-a.com A recent modular strategy combining biocatalytic C-H oxidation with radical cross-coupling has been shown to dramatically reduce the number of steps required for synthesizing complex piperidines. news-medical.net

Advanced Computational Studies for Comprehensive Biological Target Prediction

In silico methods are indispensable for navigating the vast biological space and identifying potential protein targets for novel compounds, thereby accelerating drug discovery. nih.gov For a molecule like this compound, a multi-faceted computational approach can generate testable hypotheses about its mechanism of action.

Key computational strategies include:

Ligand-Based Approaches: Utilizing the compound's 2D and 3D structural information to screen against databases of known ligands. Methods like chemical similarity searching and pharmacophore modeling can predict targets based on the principle that structurally similar molecules often share biological activities. nih.gov

Structure-Based Approaches: Employing molecular docking to screen the compound against libraries of 3D protein structures. This "reverse docking" can identify proteins with binding sites that favorably accommodate the molecule, suggesting potential interactions. nih.gov

Machine Learning and AI: Leveraging advanced algorithms trained on large chemogenomic datasets to predict a spectrum of biological activities and potential targets with increasing accuracy. researchgate.netbiorxiv.org

A variety of web-based tools are available for these predictions, each with its own underlying algorithm and database.

| Tool Name | Approach | Primary Function |

| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Predicts protein targets based on structural similarity to known ligands. clinmedkaz.org |

| PASS Online | Ligand-based (Structure-Activity Relationships) | Predicts a broad spectrum of biological activities (pharmacological effects, mechanisms). clinmedkaz.orgclinmedkaz.org |

| SPiDER | Ligand-based (Similarity) | Predicts targets for bioactive small molecules. researchgate.net |

| CACTI | Integrated (Chemogenomic Data Mining) | Mines chemical and biological databases for known information and predicts targets for large chemical libraries. biorxiv.org |

These computational predictions can guide initial in vitro screening efforts, saving significant time and resources. clinmedkaz.org

Design and Synthesis of Highly Selective Biological Probes

To elucidate the specific cellular functions and interactions of this compound, the design of chemical probes is crucial. These tools enable the identification and characterization of its direct biological targets within a complex cellular environment.

Future research should focus on developing:

Affinity-Based Probes (AfBPs): These probes are designed by attaching a reporter tag (like a fluorophore or biotin) to the core molecule via a linker. They bind non-covalently to the target protein, allowing for its visualization and isolation. nih.gov

Activity-Based Probes (ABPs): ABPs are more sophisticated tools that form a covalent bond with the active form of a target enzyme. nih.gov An ABP based on the this compound scaffold would typically incorporate three key elements: the core recognition element, a reactive group ("warhead") to form the covalent bond, and a reporter tag for detection. nih.gov

The development of such probes would be invaluable for target validation and for studying the dynamic regulation of target activity in biological systems. nih.govfrontiersin.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Understanding the full biological impact of a compound requires a systems-level approach. Multi-omics—integrating data from genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular perturbations induced by a small molecule. nih.govnih.gov

Future investigations could involve:

Treating relevant cell lines or model organisms with this compound.

Performing parallel analysis of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Integrating these datasets to construct a comprehensive picture of the affected biological pathways and networks. researchgate.net

This integrated approach can reveal not only the primary target but also downstream effects and potential off-target activities, providing a deep mechanistic understanding that is crucial for further drug development and for identifying potential biomarkers of efficacy or toxicity. frontiersin.org

Expanding Scaffold Diversity for Enhanced Pharmacological Profiles

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govencyclopedia.pub Future research should systematically explore the chemical space around the this compound core to optimize its pharmacological properties.

Key areas for exploration include:

Stereochemical Modifications: The parent compound possesses a chiral center at the 2-position of the piperidine ring. Synthesizing and evaluating different stereoisomers is critical, as chirality can profoundly impact biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com

Piperidine Ring Substitution: Introducing various substituents at other positions on the piperidine ring can modulate lipophilicity, polarity, and binding interactions.

Butylamine Chain Modification: Altering the length, rigidity, and functional groups of the four-carbon linker can fine-tune the compound's interaction with its target(s).

This systematic diversification can lead to the identification of analogs with improved potency, selectivity, and drug-like properties, such as enhanced bioavailability and metabolic stability. thieme-connect.com The introduction of chiral piperidine scaffolds has been shown to be a promising strategy for enriching molecular libraries. thieme-connect.com

Green Chemistry Principles in the Synthesis and Derivatization of Amines

Embracing the principles of green chemistry is essential for modern chemical synthesis. acs.org Future work on this compound and its derivatives should prioritize sustainability.

This involves:

Atom Economy: Designing synthetic routes, such as direct amination reactions, that maximize the incorporation of starting material atoms into the final product. acs.org

Use of Renewable Feedstocks: Exploring pathways that utilize biomass-derived starting materials. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents, and using catalytic rather than stoichiometric reagents. nih.govresearchgate.net

Energy Efficiency: Employing methods that proceed under mild conditions (e.g., room temperature and atmospheric pressure) to reduce energy consumption. growingscience.com

Assessing synthetic pathways using established green metrics toolkits can provide a quantitative measure of their environmental impact and guide the development of more sustainable processes. rsc.org

Q & A

Q. What are the established synthetic routes for 4-(2-Methylpiperidin-1-yl)butan-1-amine, and how can its purity be validated?

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional safety protocols: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes and consult a physician. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How to design a factorial experiment to optimize the synthesis yield of this compound?

- Methodological Answer : Use a 2³ factorial design to test variables:

-

Factors : Reaction temperature (50–80°C), catalyst concentration (0.1–0.5 mol%), and solvent polarity (THF vs. DCM).

-

Response Variable : Yield (%) measured via gravimetry.

Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures may increase yield but risk side reactions .- Data Table :

| Trial | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 50 | 0.1 | THF | 62 |

| 2 | 80 | 0.5 | DCM | 78 |

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from: